Dihydrocholesterol-3-sulfate sodium

Membrane Biophysics Lipid Rafts Phase Diagrams

Researchers developing LC-MS assays for cholesterol sulfate often face quantification drift due to matrix effects. Dihydrocholesterol-3-sulfate sodium serves as a structurally identical yet mass-distinct internal standard, ensuring precise normalization. • Near-identical extraction/derivatization behavior to cholesterol sulfate. • Distinct MW (490.7 vs 466.7 g/mol) enables unambiguous LC-MS peak assignment. • High lot-to-lot consistency with ≥95% purity, minimizing batch recalibration. Supplied with full analytical documentation for immediate procurement.

Molecular Formula C27H47NaO4S
Molecular Weight 490.7 g/mol
Cat. No. B13833080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocholesterol-3-sulfate sodium
Molecular FormulaC27H47NaO4S
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
InChIInChI=1S/C27H48O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h18-25H,6-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,20+,21+,22+,23-,24+,25+,26+,27-;/m1./s1
InChIKeySGDWDLSGPWPYIH-AXWYGDOUSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrocholesterol-3-Sulfate Sodium: Overview


Dihydrocholesterol-3-sulfate sodium (CAS 56816-66-1), also known as 5α-cholestan-3β-yl sulfate sodium salt or coprostanol-3-sulfate sodium salt, is a sulfated derivative of the saturated sterol 5α-cholestanol (dihydrocholesterol). It possesses a molecular weight of 490.7 g/mol and the molecular formula C₂₇H₄₇NaO₄S [1]. The compound is characterized by its amphipathic nature, conferred by the hydrophobic sterol core and the hydrophilic sulfate headgroup. This structural motif dictates its behavior in aqueous and lipid environments and underpins its applications in analytical chemistry and membrane biophysics .

Why Generic Substitution Is Not Scientifically Justified


Substituting Dihydrocholesterol-3-sulfate sodium with its unsaturated analog, Cholesterol-3-sulfate sodium, or other sulfated sterols, is a significant experimental variable that can compromise data integrity. The fundamental structural difference—the presence of a C5-C6 double bond in cholesterol versus complete saturation in dihydrocholesterol—directly alters the molecule's physicochemical properties, including its lipophilicity, packing behavior in lipid membranes, and metabolic fate [1]. These distinctions are not merely academic; they have tangible consequences in quantitative analytical methods, where dihydrocholesterol-3-sulfate is specifically chosen for its stability as an internal standard, and in biophysical studies, where its unique phase behavior in model membranes has been mapped [2]. The following evidence underscores why this compound is a precise tool, not an interchangeable commodity.

Quantitative Differentiation Evidence


Membrane Phase Behavior in Charged Lipid Monolayers

In a direct head-to-head study using epifluorescence microscopy, lipid monolayers containing dihydrocholesterol exhibit a distinct phase diagram with multiple critical points compared to those containing cholesterol. The study mapped phase diagrams for binary mixtures of either cholesterol or dihydrocholesterol with dimyristoylphosphatidylserine (DMPS). The findings reveal that the formation of condensed complexes with DMPS, which is a primary determinant of membrane domain organization, is different for the saturated (dihydrocholesterol) versus the unsaturated (cholesterol) sterol. This leads to quantifiably different miscibility critical pressures, a key parameter governing lateral membrane organization [1].

Membrane Biophysics Lipid Rafts Phase Diagrams

Chromatographic Internal Standard for Cholesterol Sulfate

Dihydrocholesterol-3-sulfate (DHCS) is specifically employed as an internal standard for the quantification of cholesterol sulfate (CS) in biological matrices using gas-liquid chromatography (GLC). In a study measuring plasma CS in patients with liver cirrhosis, DHCS was added during sample preparation to correct for analyte loss and variability. The method relies on the nearly identical chemical behavior of DHCS and CS during extraction and derivatization, combined with their distinct chromatographic retention times or mass spectrometric signals [1].

Analytical Chemistry Lipidomics Mass Spectrometry

Lipophilicity Comparison with Cholesterol Sulfate

A cross-study comparison of computed partition coefficients reveals a quantifiable difference in lipophilicity between dihydrocholesterol-3-sulfate sodium and cholesterol sulfate. The saturation of the sterol A/B ring system in dihydrocholesterol results in a modest but measurable decrease in LogP, which can impact passive membrane permeability and solubility profiles [1].

Physicochemical Properties Lipophilicity Drug Discovery

Inhibition of Glycerophosphoric Acid Dehydrogenase

A Japanese patent (JP3889456B2) specifically claims the use of dihydrocholesterol-3-sulfate and its salts as an active ingredient for inhibiting glycerophosphoric acid dehydrogenase. This enzyme is a key player in glycerol metabolism and lipid biosynthesis. The patent outlines that the compound can be formulated for the prevention or treatment of obesity, providing a defined pharmaceutical dosage range [1].

Enzyme Inhibition Metabolic Disease Obesity

Optimal Research Applications


Internal Standard for Cholesterol Sulfate Quantification

This compound is the preferred choice for analytical chemists developing and validating quantitative assays for cholesterol sulfate (CS). Its structural analogy to CS ensures near-identical behavior during sample extraction and derivatization, while its distinct mass (MW 490.7 vs. 466.7 g/mol for CS) allows for unambiguous differentiation and quantification via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This application is critical in clinical studies of X-linked ichthyosis, where CS levels are a biomarker, and in sterol metabolism research [1].

Charged Membrane Organization and Raft Formation

For membrane biophysicists, dihydrocholesterol (and by extension its sulfated form) is not a simple substitute for cholesterol. Studies have shown it forms condensed complexes with phospholipids, leading to distinct phase behavior and miscibility critical points in lipid monolayers [2]. This makes dihydrocholesterol-3-sulfate a valuable tool for dissecting the specific contributions of sterol saturation and electrostatic interactions to membrane domain formation, lipid raft stability, and the lateral organization of membrane proteins.

Chemical Probe for Glycerophosphoric Acid Dehydrogenase

Researchers in metabolic disease and enzymology can utilize this compound as a specific tool to inhibit glycerophosphoric acid dehydrogenase, an enzyme at the intersection of carbohydrate and lipid metabolism. Its claimed use in a patent for anti-obesity applications [3] positions it as a relevant chemical probe for investigating glycerol-3-phosphate flux, triacylglycerol synthesis, and the metabolic effects of sulfated sterols.

Standard for Sulfated Sterol Profiling in Lipidomics

Due to its well-defined molecular weight and amphipathic character, dihydrocholesterol-3-sulfate sodium can serve as a calibration standard or reference material for profiling sulfated sterols in complex biological matrices using LC-MS. Its distinct LogP value (approx. 8.03) relative to other sterol sulfates aids in chromatographic method development and compound identification in untargeted lipidomic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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